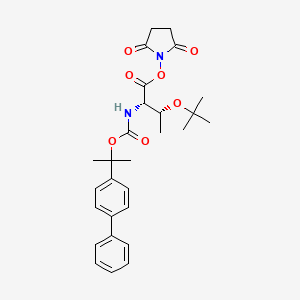

Bpoc-thr(tbu)-osu

Beschreibung

Evolution and Strategic Role of Activated Esters in Peptide Synthesis

The synthesis of peptides, which involves the formation of amide (peptide) bonds between amino acids, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. wikipedia.org Early methods often resulted in low yields and significant side reactions. The development of activated esters marked a significant leap forward, providing a more controlled and efficient means of peptide coupling. spbu.rusci-hub.se

Activated esters are derivatives of carboxylic acids engineered to be more susceptible to nucleophilic attack by an amino group. The N-hydroxysuccinimide (OSu) ester is a prominent example, widely used in both solution-phase and solid-phase peptide synthesis (SPPS). The OSu group is an excellent leaving group, which facilitates the aminolysis reaction to form the peptide bond under mild conditions, minimizing the risk of racemization, a critical issue where the stereochemistry of the amino acid is inverted. wikipedia.org This strategy of using a pre-activated amino acid derivative like Bpoc-Thr(tBu)-OSu streamlines the synthesis process, enhancing coupling efficiency and the purity of the final peptide. rsc.org

Table 1: Comparison of Common Activating Groups in Peptide Synthesis

| Activating Group | Common Abbreviation | Key Feature | Application Note |

|---|---|---|---|

| N-Hydroxysuccinimide ester | -OSu | Forms stable, crystalline activated amino acids. | Widely used in SPPS and for bioconjugation. chemimpex.com |

| Pentafluorophenyl ester | -OPfp | Highly reactive, leading to rapid coupling. google.com | Useful for sterically hindered amino acids. |

| 1-Hydroxybenzotriazole (B26582) | HOBt | Used as an additive with carbodiimides to form an active ester in situ, suppressing racemization. wikipedia.org | A classic and effective racemization suppressant. |

| 1-Hydroxy-7-aza-benzotriazole | HOAt | More effective than HOBt at preventing racemization, particularly in difficult couplings. wikipedia.org | Preferred for complex peptide sequences. |

Contextualization of the Bpoc Protecting Group in Acid-Labile Amine Protection Strategies

This high sensitivity allows for the removal of the Bpoc group under very mild acidic conditions, such as 0.5-3% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), conditions under which other acid-labile groups, like the tert-butyl (tBu) side-chain protection, remain stable. google.comacs.org This "orthogonality" is the cornerstone of the Bpoc/tBu protection strategy, which is particularly valuable in solution-phase synthesis and for creating complex molecules where preserving side-chain protecting groups is critical until the final deprotection step. psu.eduresearchgate.net For instance, in the synthesis of peptide-oligonucleotide conjugates, the mild deprotection conditions for the Bpoc group are compatible with the acid-sensitive components of the nucleic acid fragment. nih.govacs.org

Table 2: Properties of Common Acid-Labile α-Amino Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Reagent | Relative Acid Lability | Primary Application Strategy |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | 20-50% TFA in DCM uwec.edu | Standard | Boc/Benzyl (Bn) strategy in SPPS. researchgate.net |

| 2-(Biphenyl-4-yl)propan-2-yloxycarbonyl | Bpoc | 0.5-3% TFA in DCM google.comacs.org | Very High | Bpoc/tBu strategy, useful for sensitive peptides and solution-phase synthesis. psu.eduresearchgate.net |

| 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl | Ddz | ~3% TCA or dilute TFA acs.org | High | Used in similar contexts to Bpoc, offering slightly different stability. nih.govacs.org |

Significance of O-tert-Butyl-L-Threonine Derivatives in Synthetic Peptidology

Threonine is an essential amino acid featuring a secondary hydroxyl (-OH) group on its side chain. This hydroxyl group is reactive and must be protected during peptide synthesis to prevent side reactions, such as O-acylation, which would compete with the desired N-acylation (peptide bond formation).

The tert-butyl (tBu) ether is a widely used protecting group for the threonine hydroxyl function. uwec.edu Its key advantage is its stability under the basic conditions used for Fmoc group removal and the mild acidic conditions used for Bpoc removal, while being easily cleaved by strong acids like TFA during the final deprotection step. uwec.edu The use of O-tert-Butyl-L-Threonine, therefore, ensures that the threonine residue is incorporated into the growing peptide chain without complication. chemimpex.comchemimpex.com Furthermore, the presence of the bulky tBu group can enhance the solubility of the protected amino acid derivative. chemimpex.com Recent research has also highlighted the importance of the O-tert-butyl-threonine residue at specific positions in peptide inhibitors to achieve high cellular and antiviral potency, underscoring its role in influencing the biological activity of the final peptide. nih.gov

Overview of Research Trajectories for this compound in Academic Synthesis

The compound this compound is a specialized reagent employed when the unique properties of its constituent parts are required for a specific synthetic challenge. Its research applications are primarily centered on the synthesis of complex peptides where mild deprotection steps are crucial.

One significant area of application is in the synthesis of phosphopeptides. psu.edu The Bpoc-based strategy allows for the incorporation of fully protected phosphothreonine derivatives into a peptide sequence. The mild acid deprotection of the Bpoc group circumvents base-catalyzed side reactions that can be problematic in the more common Fmoc-based synthesis of phosphopeptides. psu.edu Another application lies in the synthesis of peptide conjugates, such as peptide-oligonucleotide hybrids, where the extreme acid sensitivity of the Bpoc group allows for a uniform protection strategy compatible with the acid-labile components of both the peptide and the oligonucleotide. nih.govacs.org The use of this compound has also been noted in the solution-phase synthesis of peptide segments that are later condensed to form larger proteins or peptide antagonists. google.com Its role as a building block for protected threonine derivatives is crucial in preparing peptide thioesters as well. chemicalbook.com These research trajectories demonstrate that this compound is not a general-purpose reagent but a strategic tool for advanced synthetic projects that demand precise control over protecting group chemistry.

Table 3: Chemical Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | 2-(4-Biphenylyl)isopropyloxycarbonyl-O-tert-butyl-L-threonine N-hydroxysuccinimide ester |

| Boc | tert-Butyloxycarbonyl |

| Bpoc | 2-(4-Biphenylyl)propan-2-yloxycarbonyl |

| Ddz | 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl |

| DCM | Dichloromethane |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| HOBt | 1-Hydroxybenzotriazole |

| HOAt | 1-Hydroxy-7-aza-benzotriazole |

| OSu | N-hydroxysuccinimide ester |

| OPfp | Pentafluorophenyl ester |

| SPPS | Solid-Phase Peptide Synthesis |

| tBu | tert-Butyl |

| TCA | Trichloroacetic acid |

| TFA | Trifluoroacetic acid |

| O-tert-Butyl-L-Threonine | (2S,3R)-3-(tert-butoxy)-2-aminobutanoic acid |

| Threonine | (2S,3R)-2-amino-3-hydroxybutanoic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSETYDOAFGWCOY-KOSHJBKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Peptide Bond Formation Mediated by Bpoc Thr Tbu Osu

Nucleophilic Acyl Substitution Mechanisms in Activated Ester Couplings

The reaction between an N-protected, carboxyl-activated amino acid like Bpoc-Thr(tBu)-OSu and the free amino group of another amino acid or peptide is a classic example of nucleophilic acyl substitution. fiveable.me In this process, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the activated ester. thieme-connect.de The reaction generally proceeds via a two-step, addition-elimination mechanism. fiveable.methieme-connect.de

In this compound, the carboxylic acid of the threonine residue is activated as an N-hydroxysuccinimide (NHS) ester. nih.govontosight.ai The effectiveness of this activation strategy hinges on the properties of the N-hydroxysuccinimide moiety as a leaving group. wikipedia.org Substitution of an alkyl group in a simple ester with an electron-withdrawing moiety, such as the succinimido group, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. thieme-connect.de

During the coupling reaction, the incoming nucleophile (the amino group of the coupling partner) attacks the carbonyl carbon, and in a subsequent step, the bond between the carbonyl carbon and the oxygen of the succinimide (B58015) group is cleaved. The resulting N-hydroxysuccinimide anion is stabilized by resonance, making it a relatively weak base and therefore a good leaving group. This characteristic facilitates the forward reaction towards peptide bond formation. The stability of the leaving group is a critical factor in the successful application of active esters in peptide synthesis. ontosight.aiwikipedia.org

The aminolysis of active esters like this compound is not a single-step event but proceeds through the formation of a transient tetrahedral intermediate. fiveable.methieme-connect.de

Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino component onto the electrophilic carbonyl carbon of the OSu ester. This leads to the formation of a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four substituents: the original amino acid backbone, the incoming amino group, a negatively charged oxygen atom (formerly the carbonyl oxygen), and the OSu leaving group. fiveable.me

The general pathway is illustrated below:

| Step | Description |

| 1. Nucleophilic Attack | The amino group of the incoming amino acid attacks the activated carbonyl carbon of this compound. |

| 2. Tetrahedral Intermediate | A transient species with a tetrahedral carbon and a negative charge on the oxygen is formed. |

| 3. Elimination | The intermediate collapses, the C-O bond to the succinimide moiety breaks, and the leaving group is expelled. |

| 4. Product Formation | The new peptide bond is formed, releasing N-hydroxysuccinimide as a byproduct. |

Kinetic and Thermodynamic Aspects of Coupling Reactions

The efficiency of peptide synthesis depends on both the speed (kinetics) and the favorability (thermodynamics) of the coupling reaction. Condensation reactions to form peptide bonds are thermodynamically unfavorable in aqueous environments, necessitating the use of activated intermediates like this compound to drive the reaction forward. pnas.orgnih.gov

Specific kinetic data for the aminolysis of this compound is not extensively reported in the literature. However, the reaction rates for OSu esters in general are influenced by several factors:

Steric Hindrance: The bulky Bpoc protecting group and the tBu-protected threonine side chain can sterically hinder the approach of the incoming nucleophile, potentially slowing the reaction rate compared to less hindered activated amino acids. thieme-connect.de

Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate. Dimethylformamide (DMF) is a common solvent for such reactions.

Base: While not always required for active ester coupling, the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can influence the rate by ensuring the amino component is in its free, more nucleophilic form. bachem.com

The table below presents illustrative, generalized relative reaction rates for different types of activated esters to provide context, where higher values indicate faster coupling.

| Activated Ester Type | Typical Relative Reactivity | Reference |

| p-Nitrophenyl ester (ONp) | Moderate | tandfonline.comoup.com |

| N-Hydroxysuccinimide ester (OSu) | High | tandfonline.comoup.com |

| Pentafluorophenyl ester (OPfp) | Very High | bachem.com |

This table provides a general comparison; actual rates depend on specific reactants and conditions.

The activation energy (Ea) represents the minimum energy required for the coupling reaction to occur. The reaction profile for a two-step mechanism involving a tetrahedral intermediate has two transition states and one intermediate.

First Transition State (TS1): Corresponds to the energy maximum for the formation of the tetrahedral intermediate from the reactants.

Tetrahedral Intermediate (I): A local energy minimum between the two transition states.

Second Transition State (TS2): Corresponds to the energy maximum for the decomposition of the intermediate into the products.

Stereochemical Integrity Control during Peptide Bond Formation

A critical requirement in peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. thieme-connect.de Loss of this integrity leads to racemization, resulting in a mixture of diastereomeric peptides that are difficult to separate and can have altered biological activity.

The primary mechanism for racemization during the coupling of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. bachem.combibliomed.orgthieme-connect.de This occurs when the carbonyl oxygen of the protecting group attacks the activated carboxyl carbon. The resulting cyclic oxazolone (B7731731) has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, scrambling the original stereochemistry. bachem.com

Urethane-based protecting groups, such as Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and by extension, Bpoc, are known to significantly suppress racemization. thieme-connect.debachem.comchemistrydocs.com This is because the lone pair of electrons on the urethane (B1682113) nitrogen is delocalized into the urethane carbonyl, making the oxygen less nucleophilic and disfavoring the formation of the oxazolone intermediate. While this protection is highly effective, it does not eliminate the risk of racemization entirely, especially under harsh basic conditions or with highly activating coupling reagents. bachem.com

Studies comparing different activated ester methods have shown that N-hydroxysuccinimide esters generally provide a low risk of racemization during the coupling step, particularly when compared to more reactive esters or methods that generate highly reactive intermediates in situ. tandfonline.comoup.com

The table below, adapted from studies on model peptide couplings, illustrates the varying degrees of racemization observed with different methods, highlighting the relatively good performance of OSu esters.

| Coupling Method/Activated Ester | Model System | % Racemization (LDL Isomer) | Reference |

| Z-Pro-Val-OH + H-Pro-OMe (DCCD) | Pro-Val + Pro | High (e.g., >30%) | tandfonline.com |

| Z-Pro-Val-ONp + H-Pro-OMe | Pro-Val + Pro | ~0.5% | tandfonline.com |

| Z-Pro-Val-OSu + H-Pro-OMe | Pro-Val + Pro | ~0.3% | tandfonline.com |

Data are for illustrative model systems and not this compound directly. The degree of racemization is highly sequence and condition dependent.

Factors Influencing α-Carbon Racemization Suppression

The primary defense against racemization in this compound is the steric hindrance provided by its protecting groups. Racemization at the α-carbon typically proceeds through one of two base-catalyzed mechanisms: direct enolization via α-proton abstraction or the formation of a 5(4H)-oxazolone intermediate. bachem.comthieme-connect.de Both pathways are significantly influenced by the chemical environment and the structure of the amino acid derivative.

Bpoc (2-(p-biphenyl)isopropyloxycarbonyl) Group: This N-terminal protecting group is exceptionally bulky. Its large size physically shields the α-proton from abstraction by a base, making the direct enolization pathway less favorable. chemistrydocs.com Furthermore, the urethane-type structure of the Bpoc group is known to be less prone to forming the oxazolone intermediate compared to simple acyl groups. bachem.comwiley-vch.de The stability of the carbamate (B1207046) moiety helps maintain the stereochemical configuration during the activation and coupling steps. nih.gov

The combined steric hindrance of the Bpoc and tBu groups creates a molecular environment where the approach of a base to the α-carbon is significantly impeded, thereby suppressing the rate of epimerization. wiley-vch.de

Methodological Approaches to Minimize Epimerization

Beyond the intrinsic properties of the molecule, several methodological strategies are employed to further minimize the risk of epimerization during peptide coupling reactions involving this compound.

Choice of Base: The basicity and steric hindrance of the organic base used in the coupling reaction are critical factors. highfine.com Stronger bases can accelerate the rate of proton abstraction, leading to increased epimerization. nih.gov Weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often preferred over more basic options like N,N-diisopropylethylamine (DIPEA). bachem.comhighfine.com The greater steric bulk of collidine can also reduce the extent of racemization. highfine.com

Temperature Control: Like most chemical reactions, the rate of epimerization is temperature-dependent. Performing the coupling reaction at lower temperatures (e.g., 0 °C) can significantly slow down the rate of racemization without proportionally decreasing the rate of the desired peptide bond formation, thus improving the stereochemical purity of the final product. nih.gov

Reaction Time and Reagent Concentration: Minimizing the reaction time to the point required for complete coupling is crucial. Prolonged exposure to basic conditions increases the opportunity for epimerization to occur. Careful monitoring of the reaction (e.g., via chromatography) allows for the reaction to be quenched as soon as the starting materials are consumed. Using an appropriate excess of the activated ester can help drive the reaction to completion more quickly. iris-biotech.de

The following table summarizes the qualitative impact of these methodological choices on the suppression of epimerization.

| Factor | Approach to Minimize Epimerization | Rationale |

| Base Selection | Use of a weak, sterically hindered base (e.g., Collidine, NMM). highfine.com | Reduces the rate of α-proton abstraction, which is the key step in racemization pathways. nih.gov |

| Temperature | Conduct coupling at low temperatures (e.g., 0°C). nih.gov | Slows the kinetics of the epimerization side reaction more significantly than the main coupling reaction. |

| Reaction Time | Monitor reaction closely and minimize duration. | Limits the time the activated amino acid is exposed to conditions that promote racemization. |

Influence of Solvent Environment and Additives on Coupling Efficiency and Selectivity

The choice of solvent and the use of additives are pivotal in optimizing peptide coupling reactions, influencing not only the reaction rate but also the suppression of side reactions like racemization.

Solvent Environment: The solvent must effectively dissolve all reactants while being compatible with the reaction chemistry. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are common solvents for peptide synthesis. peptide.com DCM is less polar and less coordinating, while DMF is a polar aprotic solvent known for its excellent solvating properties. The choice can affect reaction rates and the solubility of byproducts. peptide.compeptide.com In some cases, solvent mixtures or the addition of chaotropic salts can be used to disrupt peptide aggregation, which can hinder coupling efficiency, especially in solid-phase synthesis. peptide.com

Additives: To enhance coupling efficiency and further suppress racemization, additives are frequently included in the reaction mixture. Compounds like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are widely used. peptide.comresearchgate.net These additives function by reacting with the this compound ester to form a new, more reactive activated ester in situ. This intermediate is often more reactive towards the amine nucleophile and less prone to racemization than the initial OSu ester. peptide.comub.edu The use of HOBt with carbodiimides is a well-established method for minimizing racemization. peptide.com In some challenging cases, copper(II) salts (e.g., CuCl₂) have been reported to suppress racemization, particularly in the coupling of sterically demanding or electronically modified amino acids. nih.govpeptide.com

The following table provides a general overview of the effects of common solvents and additives on peptide coupling reactions.

| Component | Example(s) | Role in Coupling Reaction |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Solubilizes reactants; can influence reaction rate and aggregation. peptide.compeptide.com |

| Additive | 1-Hydroxybenzotriazole (HOBt), OxymaPure | Forms a more reactive and less racemization-prone activated ester in situ; accelerates coupling. peptide.comresearchgate.netub.edu |

| Additive | Copper(II) Chloride (CuCl₂) | Can suppress racemization in specific, difficult coupling scenarios. nih.govpeptide.com |

Application of Bpoc Thr Tbu Osu in Contemporary Peptide Synthesis Strategies

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each reaction cycle. thermofisher.com The selection of protecting groups for the α-amino group (temporary protection) and the amino acid side chains (permanent protection) is critical to the success of the synthesis. peptide.com While the Fmoc/tBu and Boc/Bzl strategies are most common, the use of Bpoc-amino acids, including Bpoc-Thr(tBu)-OSu, offers a distinct alternative for specific synthetic challenges. researchgate.netug.edu.pl

Compatibility with Orthogonal Protecting Group Schemes in SPPS

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.debiosynth.com The most prevalent orthogonal strategy is the Fmoc/tBu combination, where the base-labile Fmoc group is removed at each cycle, while the acid-labile tBu side-chain protecting groups are removed only at the final cleavage step. iris-biotech.de

The Bpoc group provides an alternative orthogonal approach, often used in combination with tBu-type side-chain protection. researchgate.netug.edu.pl Its key feature is its extreme acid lability, allowing its removal under very mild acidic conditions that leave the more robust tBu and other acid-labile side-chain protecting groups intact. This creates a fully orthogonal system where deprotection is governed by different mechanisms or significantly different reaction kinetics.

| Protecting Group | Cleavage Condition | Stability | Classification |

| Fmoc | Strong base (e.g., Piperidine) | Stable to mild and strong acids | Temporary |

| Boc | Moderate acid (e.g., ~50% TFA) | Stable to base | Temporary |

| Bpoc | Very mild acid (e.g., 1-2% TFA, Formic Acid) | Stable to base | Temporary |

| tBu | Strong acid (e.g., >90% TFA, HF) | Stable to base, very mild acid | Permanent |

| Bzl | Very strong acid (e.g., HF, TFMSA) | Stable to base, moderate acid | Permanent |

Acid-Labile Bpoc Deprotection in SPPS Cycles

The deprotection of the Bpoc group is achieved using very dilute acid, a critical feature that distinguishes it from the Boc group, which requires stronger acidic conditions (e.g., 50% trifluoroacetic acid in DCM). peptide.comuwec.edu The Bpoc group can be cleaved with reagents such as 1-2% TFA in dichloromethane (B109758) (DCM) or solutions of formic acid. psu.eduub.edu

This mild deprotection protocol is highly advantageous as it preserves the integrity of other acid-sensitive components of the synthetic construct. This includes the tBu-protected side chains of amino acids like Asp(OtBu), Glu(OtBu), Ser(tBu), and Thr(tBu), as well as acid-labile resin linkers. psu.edunih.gov For instance, research on phosphopeptide synthesis demonstrated that using a 20% formic acid solution in DCM effectively removed the Bpoc group without cleaving the peptide from an acid-sensitive Hmp-Wang resin or affecting tBu-based side-chain protectors. psu.edu This selectivity allows for the stepwise elongation of the peptide chain under conditions that maintain the stability of permanent protecting groups until the final, more aggressive acid-mediated cleavage step. nih.gov

Utilization in Liquid-Phase Peptide Synthesis (LPPS) Methodologies

In Liquid-Phase Peptide Synthesis (LPPS), reactions are carried out in solution, with purification of the intermediate peptide product after each step. bachem.com This method offers flexibility in the choice of protecting group strategies. bachem.com Bpoc-protected amino acids, in combination with tBu-type side-chain protection, are utilized in solution synthesis strategies. researchgate.net

The this compound derivative is particularly well-suited for LPPS for two main reasons. First, the Bpoc/tBu protecting group combination provides the necessary orthogonality for stepwise synthesis in solution, similar to its utility in SPPS. bachem.com Second, the N-hydroxysuccinimide (OSu) ester is a pre-activated form of the carboxylic acid. bachem.com The use of such active esters is a popular technique in solution synthesis as it facilitates efficient peptide bond formation, often without the need for additional, separate coupling reagents. bachem.com This streamlines the process and can help improve coupling efficiency. The good solubility of some protected amino acid derivatives can also be an advantage in LPPS. nih.gov

Strategic Use in the Synthesis of Complex Peptide Architectures

The unique deprotection characteristics of the Bpoc group make it a strategic choice for the synthesis of complex peptides that are sensitive to standard deprotection conditions or require the incorporation of delicate modifications.

Synthesis of Phosphopeptides via Bpoc-Mediated Approaches

The synthesis of phosphopeptides, particularly those containing phosphoserine or phosphothreonine, presents a significant challenge. psu.edu In the common Fmoc/tBu SPPS strategy, the base-catalyzed β-elimination of the protected phosphate (B84403) group from phosphoserine and phosphothreonine residues during the piperidine-mediated Fmoc deprotection step is a major side reaction. psu.edu

A Bpoc-based strategy provides an elegant solution to this problem. By using Bpoc for Nα-protection, the need for basic conditions is eliminated. psu.edunih.gov Research on the synthesis of a dually phosphorylated MAP Kinase ERK2 peptide fragment demonstrated the efficacy of this approach. psu.edunih.gov In this synthesis, the initial C-terminal residues were assembled using standard Fmoc chemistry. psu.edu Subsequently, a fully protected phosphothreonyl derivative, Bpoc-Thr(PO3Bzl2)-OH, was incorporated, followed by other Bpoc-amino acids. psu.edu The key findings are summarized below:

| Synthetic Step | Reagent/Condition | Purpose/Outcome | Reference |

| Nα-Deprotection | 20% Formic Acid in DCM | Mild cleavage of the Bpoc group, preventing β-elimination of the phosphate group. | psu.edu |

| Compatibility | Hmp-Wang Resin, tBu side-chain protection | The mild deprotection conditions were compatible with the acid-labile resin and permanent protecting groups. | psu.edunih.gov |

| Final Cleavage | TFA-based cocktail | Final deprotection of side chains (tBu, Bzl) and cleavage from the resin was achieved in a single step. | nih.gov |

| Result | High purity and yield | The target phosphopeptide was obtained in high purity, demonstrating the viability of the Bpoc-based approach. | psu.edunih.gov |

This methodology allows for the direct incorporation of fully protected phosphoamino acids, improving the purity of the final product by avoiding common side reactions associated with base-labile protecting groups. psu.edu

Methodological Considerations for Peptide-Oligonucleotide Conjugate Synthesis

Peptide-oligonucleotide conjugates (POCs) are hybrid molecules with significant therapeutic potential. mdpi.combiosyn.com Their synthesis is challenging due to the chemical incompatibility of the standard synthesis methods for peptides and oligonucleotides. mdpi.com Specifically, the oligonucleotide component, with its acid-sensitive glycosidic bonds, is prone to degradation (e.g., depurination) under the strong acidic conditions often used for final cleavage in Boc-SPPS or even during side-chain deprotection in Fmoc/tBu strategies. rsc.orgresearchgate.net

While stepwise solid-phase synthesis of POCs is an attractive strategy, it requires a careful selection of protecting groups to ensure the stability of both moieties. mdpi.commdpi.com Often, the peptide fragment is assembled first using protecting groups that can be removed under conditions that are benign to the subsequently synthesized oligonucleotide. mdpi.com Strategies using Boc/tBu for side-chain protection, with removal in a heated borate (B1201080) buffer to avoid strong acid, have been developed. rsc.orgresearchgate.net

The extremely mild acid-lability of the Bpoc group presents a valuable methodological consideration for POC synthesis. A Bpoc-based strategy for the peptide portion would allow for Nα-deprotection under conditions (e.g., dilute formic acid) that are significantly milder than those used for Boc removal, thereby offering greater protection for the acid-sensitive oligonucleotide backbone during the peptide assembly phase. ug.edu.plpsu.edu This approach would be orthogonal to many side-chain protecting groups and compatible with final deprotection and cleavage schemes designed to preserve the integrity of the complete conjugate.

Chemo- and Regioselective Applications in Modified Peptide Assembly

The chemical compound this compound is a specialized amino acid derivative designed for advanced peptide synthesis, particularly for the assembly of complex and modified peptides. Its structure combines three key features: the Nα-2-(4-biphenylyl)isopropyloxycarbonyl (Bpoc) protecting group, the O-tert-butyl (tBu) protected threonine side chain, and the N-hydroxysuccinimide (OSu) ester activated carboxyl group. The strategic advantage of this compound lies in the unique properties of the Bpoc group, which is highly sensitive to acid.

The Bpoc group's primary role is to enable chemo- and regioselective deprotection. It can be cleaved under very mild acidic conditions, such as 0.5% trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2). google.com This lability is significantly greater than that of other common acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and the tert-butyl (tBu) ethers and esters used for side-chain protection. google.comresearchgate.net The selectivity ratio for the acidolytic cleavage of Bpoc versus Boc can be as high as 3000:1, allowing for the precise removal of the Nα-Bpoc group while leaving Boc, tBu, and other acid-sensitive moieties, including certain resin linkers, completely intact. google.com

This differential stability is pivotal in the synthesis of modified peptides, such as phosphopeptides. A notable application is the solid-phase synthesis of a phosphopeptide segment of the MAP Kinase ERK2, which contains both phosphothreonine and phosphotyrosine. rsc.org In this synthesis, the peptide backbone was assembled using a combination of Fmoc and Bpoc chemistry. The extreme acid sensitivity of the Bpoc group allowed for its removal at specific steps without prematurely cleaving the acid-labile phosphate protecting groups or the fully protected phosphothreonyl residue from the resin. rsc.org This demonstrates a highly regioselective strategy where the Bpoc group acts as a temporary protector that can be removed orthogonally to other permanent or side-chain protecting groups.

Furthermore, the Bpoc group has been instrumental in the solution-phase and solid-phase synthesis of large, complex peptides through fragment condensation. In a reported synthesis of human insulin, the Bpoc group protecting a tyrosine residue was selectively removed, allowing for the strategic coupling of a large, pre-synthesized peptide fragment to complete the A-chain. researchgate.net Similarly, Bpoc-amino acid active esters have been employed in the synthesis of peptide antagonists and other long peptides where stepwise coupling could be hindered by resin-bound peptide aggregation. google.comgoogle.com The use of a highly soluble and reactive building block like this compound facilitates these challenging coupling steps.

Comparative Analysis with Alternative Amino Acid Activation Methods

The activation of the carboxylic acid group of an amino acid is a critical step in forming a peptide bond. The N-hydroxysuccinimide (OSu) ester method, utilized in this compound, is one of several competing strategies, each with distinct advantages and disadvantages.

Advantages and Limitations of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS) esters, also known as OSu esters, are a well-established and widely used class of activated esters for peptide synthesis and bioconjugation. google.comgoogle.comlibretexts.org

Advantages:

Stability and Isolation: OSu esters are unique among active esters in that they are often stable, crystalline solids that can be isolated, purified, and stored for extended periods under dry conditions. researchgate.netgoogle.comthieme-connect.de This allows for quality control of the building block before its use in a synthesis.

Favorable Reactivity: They exhibit good reactivity towards primary amines, such as the N-terminal α-amino group of a growing peptide chain, to form a stable amide bond. google.comlibretexts.org

Ease of Purification: The byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, which simplifies the purification of the desired peptide product. researchgate.net

Low Toxicity: Compared to the byproducts generated from carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC), NHS is less toxic. researchgate.net

Limitations:

Hydrolysis: The primary limitation of OSu esters is their sensitivity to moisture. google.comlibretexts.org They are susceptible to hydrolysis, which converts the active ester back to the unreactive carboxylic acid, leading to failed coupling reactions. Therefore, they must be handled and stored in anhydrous conditions. google.com

Lossen Rearrangement: Under certain condensation conditions, the hydroxamic acid structure of the OSu group can undergo a side reaction known as the Lossen rearrangement, which can lead to the undesired incorporation of a β-alanine into the peptide sequence. Current time information in Bangalore, IN.

Slower Reaction Rates: Compared to more modern coupling reagents, the reaction rates of OSu esters can be slower, particularly for sterically hindered couplings.

Analytical and Computational Methodologies for Characterizing Bpoc Thr Tbu Osu Reactions and Outcomes

Spectroscopic Techniques for Reaction Progress Monitoring

Spectroscopic methods are invaluable for real-time monitoring of reactions involving Bpoc-Thr(tBu)-OSu. These techniques provide insights into the consumption of reactants and the formation of products by detecting changes in specific chromophores and functional groups.

UV-Vis Spectroscopy for Bpoc Chromophore: The 2-(4-biphenyl)-isopropoxycarbonyl (Bpoc) protecting group possesses a distinct aromatic chromophore that absorbs ultraviolet (UV) light. This property allows for the convenient monitoring of both the coupling and deprotection steps during peptide synthesis. wiley-vch.de The progress of reactions can be tracked by observing the change in absorbance at specific wavelengths (typically around 267, 290, and 301 nm) corresponding to the Bpoc group. wiley-vch.de A decrease in the characteristic absorbance indicates the successful cleavage of the Bpoc group.

FTIR for Carbonyl Absorption: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the functional group transformations that occur during peptide coupling. The formation of the N-hydroxysuccinimide (OSu) ester from the carboxylic acid of Fmoc-Thr(tBu)-OH can be monitored by the appearance of a characteristic carbonyl absorption band around 1745 cm⁻¹. This allows for the confirmation of the activation step before the coupling reaction with an amino group. During the peptide bond formation, the disappearance of the OSu ester peak and the appearance of the amide carbonyl peak provide a clear indication of reaction completion.

Chromatographic Methods for Assessing Coupling Completeness and Purity

Chromatographic techniques are essential for separating and quantifying the components of a reaction mixture, thereby providing a detailed assessment of coupling efficiency and the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is the most widely used method for analyzing the purity of this compound and the resulting peptides. google.com Using a C18 column with a gradient of acetonitrile (B52724) and water, it is possible to separate the desired product from starting materials, byproducts, and any unreacted reagents. For instance, RP-HPLC can effectively remove residual Fmoc-OSu after the protection step, with analyses showing the potential to increase purity from 90% to over 99%. The retention time and peak area in the chromatogram provide quantitative information about the purity of the sample. google.com

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the separation of reactants and products. Although less precise than HPLC, TLC is a valuable tool for quickly determining the approximate completeness of a reaction.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of intermediates and final products in peptide synthesis. It provides precise molecular weight information, which helps to confirm the identity of the synthesized compounds.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like peptides. It allows for the accurate determination of the molecular weight of this compound and the peptides derived from it. This confirmation is crucial to verify that the correct amino acid has been incorporated and that the protecting groups are intact or have been successfully removed.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry combines the separation power of HPLC with the detection capabilities of MS. vdoc.pub LC-MS is an indispensable tool for analyzing complex reaction mixtures, allowing for the identification and quantification of individual components, including desired products, unreacted starting materials, and any side products formed during the reaction. vdoc.pub

Theoretical and Computational Studies of Reactivity and Mechanism

In addition to experimental techniques, theoretical and computational methods provide deep insights into the reactivity and mechanisms of reactions involving this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions. mdpi.combeilstein-journals.orgresearchgate.netnih.govrsc.org By calculating the electronic structure and energies of reactants, transition states, and products, DFT can be used to elucidate the most probable reaction pathways. mdpi.comnih.govrsc.org

Investigating Reaction Barriers: DFT calculations can determine the activation energies for different potential reaction pathways, such as the deprotection of the Bpoc group or the peptide coupling step. beilstein-journals.org This information helps in understanding the factors that control the reaction rate and selectivity. For example, DFT can be used to compare the energy barriers for different deprotection conditions, aiding in the optimization of the experimental protocol. nih.gov

Understanding Reaction Intermediates: The structures and stabilities of transient intermediates can be predicted using DFT. beilstein-journals.org This is particularly valuable for understanding complex reaction mechanisms where intermediates are difficult to observe experimentally.

| Application of DFT in Reaction Analysis | Key Insights Provided | Example |

| Mechanism Elucidation | Identifies the most energetically favorable reaction pathway. mdpi.combeilstein-journals.orgnih.gov | Determining whether a reaction proceeds through a stepwise or concerted mechanism. mdpi.com |

| Transition State Analysis | Characterizes the geometry and energy of the highest point on the reaction coordinate. | Understanding the structural changes that occur during the bond-breaking and bond-forming processes. |

| Selectivity Prediction | Explains and predicts the regioselectivity and stereoselectivity of a reaction. beilstein-journals.org | Rationalizing why a particular isomer is the major product. |

Molecular Dynamics Simulations to Investigate Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the influence of the solvent and the conformational flexibility of the reactants and products. nih.govbeilstein-journals.orgacs.orgnih.govannualreviews.org

Solvent Effects on Reactivity: MD simulations can model the explicit interactions between the solute (e.g., this compound) and the surrounding solvent molecules. This is crucial for understanding how the solvent can influence reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products.

Conformational Sampling: Peptides and protected amino acids can adopt various conformations in solution. MD simulations can explore the conformational landscape of these molecules, identifying the most stable or reactive conformations. beilstein-journals.orgnih.gov This information is vital for understanding how the three-dimensional structure of a molecule affects its chemical reactivity. For instance, simulations can reveal how the conformational preferences of a peptide chain might influence the accessibility of the reactive sites for coupling. beilstein-journals.org

| MD Simulation Focus | Information Gained | Relevance to this compound Reactions |

| Peptide-Membrane Interactions | Reveals mechanisms of how peptides interact with and cross cell membranes. nih.gov | While not directly on this compound, this shows the power of MD to study peptide behavior. |

| Conformational Stability | Predicts the stability of different peptide conformations (e.g., alpha-helices). beilstein-journals.org | Understanding how protecting groups might influence the secondary structure of a growing peptide. |

| Coupling Mechanisms | Can model the dynamic process of peptide bond formation, including the role of key residues. acs.org | Simulating the approach and interaction of this compound with the N-terminus of a peptide chain. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.